4-Methylisothiazole
Overview
Description
4-Methylisothiazole is an organic compound with the molecular formula C(_4)H(_5)NS. It is a derivative of isothiazole, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
4-Methylisothiazole, similar to other isothiazolinones, is primarily used as a biocide . Its primary targets are various microorganisms, where it controls their growth in water-containing solutions .
Mode of Action
Isothiazolinones, in general, are known to interact with the cells of microorganisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
Studies on isothiazolinones suggest that they may interfere with the synthesis of proteins and nucleic acids in microorganisms, disrupting their growth and reproduction .
Pharmacokinetics
As a biocide, it is typically used in a formulation with other compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one (cmit), which may influence its bioavailability .
Result of Action
The primary result of the action of this compound is the control of microbial growth in water-containing solutions . This makes it useful in various industrial applications, including the manufacture of paper products and latex adhesives .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of water is necessary for its action as a biocide . Additionally, factors such as pH, temperature, and the presence of other chemicals can also affect its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylisothiazole can be synthesized through several methods. One common approach involves the lithiation of isothiazole at the C-5 position using n-butyllithium, followed by quenching with methyl iodide to yield 5-methylisothiazole . Another method includes the preparation of C-4 isothiazolyl Grignard reagents by treating 4-iodoisothiazole with ethylmagnesium bromide, which can then be quenched with various electrophiles to produce 4-substituted isothiazoles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of metal-catalyzed reactions and condensation methods has also been explored to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylisothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
4-Methylisothiazole can be compared with other similar compounds, such as:
Methylisothiazolinone: Another isothiazole derivative used as a biocide.
Benzisothiazoles: These compounds have a benzene ring fused to the isothiazole ring, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
IUPAC Name |
4-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-5-6-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTQRQJTFPEEPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219359 | |
Record name | Isothiazole, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-90-3 | |
Record name | 4-Methylisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazole, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiazole, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylisothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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